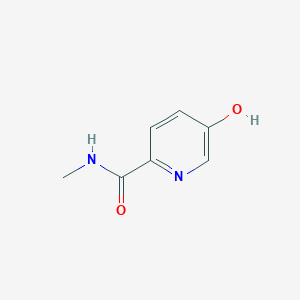

5-hydroxy-N-methylpyridine-2-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-hydroxy-N-methylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-8-7(11)6-3-2-5(10)4-9-6/h2-4,10H,1H3,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEVQBSJYFWZLQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30630975 | |

| Record name | 5-Hydroxy-N-methylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859538-76-4 | |

| Record name | 5-Hydroxy-N-methylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-hydroxy-N-methylpyridine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a potential synthetic pathway for 5-hydroxy-N-methylpyridine-2-carboxamide, a pyridine derivative of interest in medicinal chemistry and drug discovery. This document outlines a multi-step synthesis, including detailed experimental protocols, and summarizes key quantitative data. Visual diagrams are provided to illustrate the synthetic workflow.

Introduction

This compound is a substituted picolinamide. Picolinamides are a class of compounds that have garnered significant attention in pharmaceutical research due to their diverse biological activities. The synthesis of analogs such as this compound is crucial for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This guide details a plausible and chemically sound synthetic route starting from a commercially available precursor.

Proposed Synthesis Pathway

The synthesis of this compound can be achieved through a two-stage process. The first stage involves the synthesis of the key intermediate, 5-hydroxypyridine-2-carboxylic acid, from 2-bromo-5-nitropyridine. The second stage is the amidation of this intermediate with methylamine to yield the final product.

Stage 1: Synthesis of 5-hydroxypyridine-2-carboxylic acid

A potential route to 5-hydroxypyridine-2-carboxylic acid involves a four-step sequence starting from 2-bromo-5-nitropyridine.[1] This pathway includes the formation of an amine from the nitro group, followed by a diazotization and subsequent hydroxylation, which is a common strategy for introducing a hydroxyl group onto an aromatic ring.[2]

Stage 2: Amidation of 5-hydroxypyridine-2-carboxylic acid

The final step is the formation of the amide bond between 5-hydroxypyridine-2-carboxylic acid and methylamine. This transformation can be accomplished using standard peptide coupling reagents or by activating the carboxylic acid, for instance, by converting it to an acyl chloride. The use of coupling agents is generally preferred to avoid harsh conditions that might affect the hydroxyl group on the pyridine ring.

Quantitative Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Purity | Yield |

| 5-hydroxypyridine-2-carboxylic acid | C₆H₅NO₃ | 139.11 | 15069-92-8 | ≥98% | Data not available |

| This compound | C₇H₈N₂O₂ | 152.15 | 859538-76-4 | ≥98% | Data not available |

Experimental Protocols

The following are proposed experimental protocols for the synthesis of this compound. These protocols are based on general and established chemical transformations.

Stage 1: Synthesis of 5-hydroxypyridine-2-carboxylic acid

This multi-step synthesis starts from 2-bromo-5-nitropyridine.

Step 1: Synthesis of 5-nitropyridine-2-carbonitrile

-

Materials: 2-bromo-5-nitropyridine, Copper(I) cyanide, DMF (anhydrous).

-

Procedure: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 2-bromo-5-nitropyridine (1.0 eq) and Copper(I) cyanide (1.2 eq). Add anhydrous DMF and heat the reaction mixture at a temperature of 150-160 °C for 4-6 hours. Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature and pour it into a solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 5-aminopyridine-2-carboxylic acid

-

Materials: 5-nitropyridine-2-carbonitrile, Iron powder, Ammonium chloride, Ethanol, Water.

-

Procedure: To a suspension of 5-nitropyridine-2-carbonitrile (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq). Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by TLC. After completion, filter the hot reaction mixture through a pad of celite to remove the iron salts. Wash the celite pad with hot ethanol. Concentrate the filtrate under reduced pressure to obtain the crude 5-aminopyridine-2-carboxylic acid, which can be used in the next step without further purification or can be purified by recrystallization.

Step 3: Synthesis of 5-hydroxypyridine-2-carboxylic acid

-

Materials: 5-aminopyridine-2-carboxylic acid, Sodium nitrite, Sulfuric acid, Water.

-

Procedure: Dissolve 5-aminopyridine-2-carboxylic acid (1.0 eq) in dilute sulfuric acid and cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the reaction mixture at this temperature for 30 minutes to ensure complete diazotization. In a separate flask, heat a solution of dilute sulfuric acid to boiling. Carefully and slowly add the cold diazonium salt solution to the boiling sulfuric acid solution. Nitrogen gas evolution will be observed. After the addition is complete, continue to heat the reaction mixture for an additional 30 minutes. Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product. Collect the solid by filtration, wash with cold water, and dry to afford 5-hydroxypyridine-2-carboxylic acid.

Stage 2: Amidation to form this compound

This protocol employs a standard peptide coupling agent.

-

Materials: 5-hydroxypyridine-2-carboxylic acid, Methylamine hydrochloride, HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), DMF (anhydrous).

-

Procedure: In a dry round-bottom flask under an inert atmosphere, dissolve 5-hydroxypyridine-2-carboxylic acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 10 minutes. Add HBTU (1.2 eq) and stir for another 20 minutes at room temperature. In a separate flask, dissolve methylamine hydrochloride (1.5 eq) in a minimum amount of DMF and add DIPEA (1.5 eq). Add the methylamine solution to the activated carboxylic acid solution. Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction with water and extract the product with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Visual Diagrams

The following diagrams illustrate the proposed synthesis pathway and a general experimental workflow.

References

In-depth Technical Guide: Physicochemical Properties of 5-hydroxy-N-methylpyridine-2-carboxamide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Analysis of the Physicochemical Profile of 5-hydroxy-N-methylpyridine-2-carboxamide

Executive Summary

This technical guide provides a detailed overview of the known physicochemical properties of this compound. Extensive searches of publicly available scientific literature and chemical databases indicate that while the compound is commercially available, it is not extensively characterized. This document consolidates the available information, including basic identifiers and computationally predicted properties. Furthermore, it outlines a general experimental workflow for the comprehensive physicochemical characterization of such a novel compound, addressing the current data gap.

Compound Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonym | 5-hydroxy-N-methylpicolinamide |

| CAS Number | 859538-76-4 |

| Molecular Formula | C₇H₈N₂O₂ |

| Molecular Weight | 152.15 g/mol |

| SMILES | CNC(=O)C1=NC=C(C=C1)O |

Physicochemical Properties

| Property | Predicted Value | Source |

| Topological Polar Surface Area (TPSA) | 62.22 Ų | ChemScene |

| logP (Octanol-Water Partition Coefficient) | 0.1468 | ChemScene |

| Hydrogen Bond Acceptors | 3 | ChemScene |

| Hydrogen Bond Donors | 2 | ChemScene |

| Rotatable Bonds | 1 | ChemScene |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| pKa | Data not available | - |

| Aqueous Solubility | Data not available | - |

Proposed Experimental Workflow for Physicochemical Characterization

Given the absence of experimental data, a systematic characterization of this compound is required. The following workflow outlines the necessary steps to determine its fundamental physicochemical properties.

General Experimental Protocol: Aqueous Solubility Determination (Shake-Flask Method)

The following provides a generalized methodology for determining the thermodynamic aqueous solubility of this compound, a fundamental parameter for drug development.

Objective: To determine the equilibrium solubility of the compound in a buffered aqueous solution.

Materials:

-

This compound (purity >98%)

-

Phosphate-buffered saline (PBS), pH 7.4

-

High-performance liquid chromatography (HPLC) system

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of the compound in a suitable organic solvent (e.g., DMSO or methanol) at known concentrations for the HPLC calibration curve.

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of PBS (pH 7.4) in a sealed vial. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

-

Equilibration: Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25°C or 37°C). Shake the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter. Dilute the filtered supernatant with the mobile phase to a concentration within the range of the HPLC calibration curve.

-

HPLC Analysis: Analyze the diluted samples and the standard solutions by a validated HPLC method to determine the concentration of the dissolved compound.

-

Calculation: Use the calibration curve to calculate the concentration of the compound in the original saturated solution. This concentration represents the aqueous solubility.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain regarding the biological activity or associated signaling pathways for this compound. Research on other pyridine carboxamide derivatives has shown a wide range of biological activities, including antimicrobial and anticancer effects. However, these findings cannot be directly extrapolated to the target compound. A proposed workflow for the initial biological screening is presented below.

Conclusion

This compound is a chemical entity with a defined structure but limited characterization in the public domain. The lack of experimental data on its physicochemical properties and biological activity presents both a challenge and an opportunity for researchers in drug discovery and development. The proposed workflows provide a starting point for a thorough investigation of its properties, which is essential to unlock its potential therapeutic value.

An In-depth Technical Guide to the Potential Mechanisms of Action of 5-hydroxy-N-methylpyridine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-hydroxy-N-methylpyridine-2-carboxamide is a pyridine derivative with potential therapeutic applications. While direct and extensive studies on its specific mechanism of action are not widely published, its chemical structure, a substituted pyridine-2-carboxamide, is featured in compounds targeting two distinct and significant signaling pathways: G protein-coupled receptor 119 (GPR119) agonism and Poly(ADP-ribose) polymerase 1 (PARP1) inhibition. This technical guide provides a comprehensive overview of these two potential mechanisms of action, detailing the associated signaling pathways, experimental protocols for validation, and illustrative quantitative data.

Potential Mechanism 1: GPR119 Agonism

G protein-coupled receptor 119 (GPR119) is a class A GPCR primarily expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[1] Its activation is a promising strategy for the treatment of type 2 diabetes and other metabolic disorders. The pyridine-2-carboxamide scaffold is present in known GPR119 modulators, suggesting that this compound may act as a GPR119 agonist.

GPR119 Signaling Pathway

Activation of GPR119 by an agonist leads to the coupling of the Gαs protein subunit, which in turn activates adenylyl cyclase.[1] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which potentiates glucose-stimulated insulin secretion from pancreatic β-cells and the release of incretin hormones like glucagon-like peptide-1 (GLP-1) from intestinal L-cells.[1]

Experimental Protocols for GPR119 Agonism

1. cAMP Accumulation Assay (HTRF)

This assay measures the intracellular accumulation of cAMP in response to GPR119 activation.

-

Materials : HEK293 cells stably expressing human GPR119, assay buffer, this compound, reference agonist (e.g., AR231453), and a commercial cAMP HTRF assay kit.[2]

-

Procedure :

-

Seed HEK293-hGPR119 cells in a 384-well plate and incubate overnight.

-

Prepare serial dilutions of the test compound.

-

Stimulate the cells with the compound for 30 minutes.

-

Lyse the cells and add HTRF detection reagents.

-

Incubate for 1 hour and read the plate on an HTRF-compatible reader.[2]

-

-

Data Analysis : Calculate the 665/620 nm ratio and plot against compound concentration to determine the EC50 value.

2. GLP-1 Secretion Assay

This assay measures the amount of GLP-1 secreted from an enteroendocrine cell line.

-

Materials : GLUTag or STC-1 cells, secretion buffer, this compound, and a GLP-1 ELISA kit.[1]

-

Procedure :

-

Seed cells in a 96-well plate and culture to confluency.

-

Wash and pre-incubate the cells in secretion buffer.

-

Stimulate the cells with the test compound for 2 hours.

-

Collect the supernatant.

-

Quantify GLP-1 concentration using an ELISA kit.[1]

-

-

Data Analysis : Plot GLP-1 concentration against compound concentration to determine the EC50.

Illustrative Quantitative Data for GPR119 Agonism

| Parameter | Value | Description |

| EC50 (cAMP) | 10 - 500 nM | The half maximal effective concentration for cAMP accumulation in HEK293-hGPR119 cells. |

| EC50 (GLP-1) | 50 - 1000 nM | The half maximal effective concentration for GLP-1 secretion from GLUTag cells. |

| Emax | 80 - 100% | The maximum response relative to a reference agonist. |

Note: These values are illustrative and would need to be determined experimentally for this compound.

Potential Mechanism 2: PARP1 Inhibition

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response, particularly in the repair of single-strand breaks (SSBs).[3][4] The pyridine-2-carboxamide moiety is a well-established pharmacophore in numerous potent PARP inhibitors.[5][6][7] Therefore, this compound may function as a PARP1 inhibitor, a mechanism with significant implications for cancer therapy.

PARP1 Signaling in DNA Repair

Upon detection of a DNA single-strand break, PARP1 binds to the damaged site and becomes activated. It then utilizes NAD+ as a substrate to synthesize and attach chains of poly(ADP-ribose) (PAR) to itself and other acceptor proteins, a process called PARylation.[8] This PARylation creates a scaffold that recruits other DNA repair proteins, such as XRCC1, to the site of damage, facilitating SSB repair.[8] PARP1 inhibitors block this process, leading to the accumulation of unrepaired SSBs. When a replication fork encounters an unrepaired SSB, it can collapse, resulting in a more cytotoxic double-strand break (DSB).[9] In cancer cells with deficient homologous recombination (a major DSB repair pathway), this accumulation of DSBs can lead to cell death, a concept known as synthetic lethality.

Experimental Protocols for PARP1 Inhibition

1. In Vitro PARP1 Chemiluminescent Assay

This assay measures the enzymatic activity of PARP1 by quantifying the incorporation of biotinylated NAD+ onto histone proteins.[8]

-

Materials : Recombinant PARP1 enzyme, activated DNA, histone-coated 96-well plates, biotinylated NAD+, streptavidin-HRP, chemiluminescent substrate, and this compound.

-

Procedure :

-

Add the test compound to histone-coated wells.

-

Initiate the reaction by adding a master mix containing PARP1, activated DNA, and biotinylated NAD+.

-

Incubate for 1 hour.

-

Wash the plate and add streptavidin-HRP.

-

After another incubation and wash, add the chemiluminescent substrate.

-

Measure the luminescence using a plate reader.[8]

-

-

Data Analysis : Plot the luminescent signal against compound concentration to determine the IC50 value.

2. Cellular PARP Inhibition Assay (Western Blot)

This assay assesses the ability of the compound to inhibit PARP1 activity within a cellular context by measuring the levels of PARylation.

-

Materials : Cancer cell line (e.g., MDA-MB-436), cell culture reagents, this compound, DNA damaging agent (e.g., H₂O₂), lysis buffer, antibodies against PAR and PARP1.[9]

-

Procedure :

-

Treat cells with the test compound.

-

Induce DNA damage to stimulate PARP1 activity.

-

Lyse the cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with primary antibodies against PAR and PARP1, followed by secondary antibodies.

-

Detect the signal using chemiluminescence.[9]

-

-

Data Analysis : Densitometric analysis of the PAR bands relative to a loading control (e.g., total PARP1 or actin) to determine the cellular IC50.

Illustrative Quantitative Data for PARP1 Inhibition

| Parameter | Value | Description |

| IC50 (Enzymatic) | 5 - 200 nM | The half maximal inhibitory concentration against recombinant PARP1 enzyme. |

| IC50 (Cellular) | 50 - 1000 nM | The half maximal inhibitory concentration for reducing PAR levels in cells. |

| Selectivity | PARP1 vs PARP2 | The ratio of IC50 values for PARP2 over PARP1, indicating selectivity. |

Note: These values are illustrative and would need to be determined experimentally for this compound.

Conclusion

This compound possesses a chemical scaffold that suggests potential activity as either a GPR119 agonist or a PARP1 inhibitor. Both mechanisms offer promising therapeutic avenues, in metabolic diseases and oncology, respectively. The experimental protocols detailed in this guide provide a clear framework for elucidating the precise mechanism of action of this compound and quantifying its potency. Further investigation is warranted to fully characterize the pharmacological profile of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. PARP1 - Wikipedia [en.wikipedia.org]

- 4. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PYRIDINE-2-CARBOXAMIDE | CAS#:1452-77-3 | Chemsrc [chemsrc.com]

- 6. Cas 1452-77-3,PYRIDINE-2-CARBOXAMIDE | lookchem [lookchem.com]

- 7. PYRIDINE-2-CARBOXAMIDE | 1452-77-3 [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Uncharted Territory: The Biological Activity of 5-hydroxy-N-methylpyridine-2-carboxamide Remains Undisclosed in Public Scientific Literature

Despite a comprehensive search of publicly available scientific databases and literature, no significant data has been found regarding the biological activity of the chemical compound 5-hydroxy-N-methylpyridine-2-carboxamide. This scarcity of information prevents the creation of an in-depth technical guide as requested, which would typically include quantitative data, experimental protocols, and pathway visualizations.

Researchers, scientists, and drug development professionals interested in this specific molecule will find a notable absence of published studies detailing its synthesis for biological evaluation, its potential therapeutic targets, or its mechanism of action. While the chemical structure can be identified and the compound is listed by some chemical suppliers, its pharmacological properties and effects on biological systems have not been characterized in the accessible scientific domain.

Initial investigations into the biological landscape of related pyridine carboxamide derivatives have revealed a diverse range of activities, from antimicrobial to anticancer effects. However, it is a fundamental principle of medicinal chemistry that even minor structural modifications can lead to substantial changes in biological function. Therefore, extrapolating the activities of related compounds to this compound would be purely speculative and scientifically unsound.

A thorough search strategy was employed to uncover any relevant data, including queries for the compound's chemical name, its CAS Registry Number (859538-76-4), and various combinations of terms related to biological activity, pharmacology, and experimental studies. These efforts did not yield any primary research articles, reviews, or database entries containing the requisite information. One patent document was identified that mentions a related derivative, n-butyl-5-hydroxy-n-methylpyridine-2-carboxamide, in the context of G protein-coupled receptor 119 (GPR119) modulators for the potential treatment of metabolic disorders. However, this document does not provide any specific biological data for this compound itself.

The absence of data means that key components of a technical whitepaper, such as quantitative measures of efficacy (e.g., IC50, EC50), detailed methodologies of experimental assays, and diagrams of associated signaling pathways, cannot be generated.

For researchers intrigued by this particular molecule, this knowledge gap represents an open field for novel investigation. The synthesis and subsequent biological screening of this compound could potentially unveil new pharmacological activities. Future research would need to begin with the foundational steps of chemical synthesis, purification, and structural confirmation, followed by a broad panel of in vitro and in vivo assays to determine its biological effects. Until such studies are conducted and published, the biological activity of this compound will remain an unanswered question in the scientific community.

An In-depth Technical Guide to 5-hydroxy-N-methylpyridine-2-carboxamide (CAS Number: 859538-76-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-hydroxy-N-methylpyridine-2-carboxamide, with the Chemical Abstracts Service (CAS) number 859538-76-4, is a pyridine carboxamide derivative of interest in chemical and pharmaceutical research. While extensive research on this specific compound is not widely published, the pyridine carboxamide scaffold is a well-established pharmacophore found in a variety of biologically active molecules. This guide provides a comprehensive overview of the available information on this compound, including its chemical properties and potential therapeutic applications based on the activities of structurally related compounds. Due to the limited specific data on this molecule, this document also explores the broader context of pyridine carboxamide derivatives to infer potential areas of investigation.

Chemical and Physical Properties

This compound, also known as 5-Hydroxy-N-methylpicolinamide, possesses the molecular formula C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol . The structural information is summarized in the table below.

| Property | Value |

| CAS Number | 859538-76-4 |

| Molecular Formula | C₇H₈N₂O₂ |

| Molecular Weight | 152.15 g/mol |

| Synonyms | 5-Hydroxy-N-methylpicolinamide |

Synthesis

A potential, generalized synthetic workflow is outlined below. It is important to note that this is a theoretical pathway and would require optimization and experimental validation.

Caption: Generalized synthetic workflow for this compound.

Potential Biological Activities and Therapeutic Areas

While specific biological data for this compound is scarce, the broader class of pyridine carboxamide derivatives has demonstrated a wide range of pharmacological activities. These activities provide a basis for inferring the potential therapeutic applications of the target compound.

Anticancer Activity

Numerous pyridine carboxamide derivatives have been investigated for their potential as anticancer agents. For instance, certain N-methylpicolinamide derivatives have been synthesized and evaluated for their anti-proliferative activities against various human cancer cell lines. The proposed mechanisms of action for some of these derivatives include the inhibition of key signaling pathways involved in cancer cell growth and survival.

A simplified, hypothetical signaling pathway that could be targeted by a pyridine carboxamide derivative is depicted below.

Caption: Hypothetical anticancer signaling pathway targeted by a pyridine carboxamide.

Antimicrobial Activity

Pyridine carboxamide derivatives have also been explored for their antibacterial and antifungal properties. The mechanism of action for these compounds can vary, but they often target essential microbial enzymes or cellular processes. For example, some derivatives have been shown to act as urease inhibitors, which could be beneficial in combating infections caused by urease-producing bacteria.

Anti-inflammatory Activity

A structurally related compound, N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide, has been investigated as an anticolitis agent. Its mechanism of action involves the dual inhibition of TNF-α and IL-6 induced cell adhesion. This suggests that this compound could also possess anti-inflammatory properties by modulating cytokine signaling pathways.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not publicly available. Researchers interested in investigating this compound would need to adapt and optimize general protocols for the synthesis of pyridine carboxamides and for the specific biological assays relevant to their research goals.

A generic experimental workflow for screening the biological activity of a novel compound is presented below.

Caption: General experimental workflow for drug discovery.

Conclusion and Future Directions

This compound is a chemical entity with potential for further investigation in drug discovery and development. While specific data on this compound is limited, the well-documented biological activities of the broader pyridine carboxamide class of molecules suggest that it may possess anticancer, antimicrobial, or anti-inflammatory properties.

Future research should focus on:

-

Developing and optimizing a robust synthetic route for the compound.

-

Conducting comprehensive in vitro and in vivo screening to identify its specific biological targets and activities.

-

Elucidating its mechanism of action to understand its therapeutic potential.

The information presented in this guide serves as a foundational resource for researchers and scientists interested in exploring the potential of this compound. Further experimental investigation is crucial to unlock the full therapeutic potential of this and related compounds.

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 5-hydroxy-N-methylpyridine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 5-hydroxy-N-methylpyridine-2-carboxamide. Given the limited availability of direct experimental data for this specific compound, this document outlines a robust workflow, including a plausible synthetic route and predicted spectroscopic data based on analogous chemical structures and established principles of analytical chemistry.

Proposed Synthesis

A feasible synthetic pathway for this compound can be conceptualized starting from 5-hydroxypyridine-2-carboxylic acid. This common starting material can be activated to form an acyl chloride, which is then reacted with methylamine to yield the final N-methylcarboxamide product.

Experimental Protocol: Synthesis

-

Acyl Chloride Formation: To a solution of 5-hydroxypyridine-2-carboxylic acid in an inert solvent such as dichloromethane, add an excess of thionyl chloride dropwise at 0°C. The reaction mixture is then refluxed for 2-3 hours. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 5-hydroxypyridine-2-carbonyl chloride.

-

Amidation: The crude acyl chloride is dissolved in a fresh portion of anhydrous dichloromethane and cooled to 0°C. A solution of methylamine in a suitable solvent (e.g., THF or water) is added dropwise with vigorous stirring. The reaction is allowed to warm to room temperature and stirred for an additional 4-6 hours.

-

Workup and Purification: The reaction mixture is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel to afford this compound.

Structure Elucidation Workflow

The comprehensive identification and confirmation of the chemical structure of this compound involves a multi-step analytical workflow. This process commences with the initial synthesis and purification of the compound, followed by a series of spectroscopic analyses to determine its molecular formula, functional groups, and the specific arrangement of atoms within the molecule.

potential therapeutic targets of 5-hydroxy-N-methylpyridine-2-carboxamide

An in-depth analysis of publicly available scientific literature and chemical databases reveals a significant lack of specific information regarding "5-hydroxy-N-methylpyridine-2-carboxamide." This suggests that the compound may be a novel chemical entity, a research intermediate, or a compound that has not been the subject of extensive published research. Therefore, a detailed technical guide on its specific therapeutic targets, supported by quantitative data and established experimental protocols, cannot be constructed at this time.

However, to provide a relevant and illustrative technical overview, this document will focus on the therapeutic targets of the broader chemical class to which this compound belongs: pyridine carboxamides . A prominent and well-researched therapeutic target for this class of compounds is the Poly(ADP-ribose) polymerase (PARP) family of enzymes. This guide will, therefore, use PARP inhibitors as a representative example to demonstrate the potential therapeutic applications and research methodologies relevant to pyridine carboxamides.

Introduction to Pyridine Carboxamides and PARP Inhibition

Pyridine carboxamides are a class of organic compounds characterized by a pyridine ring linked to a carboxamide group. This structural motif is a key pharmacophore in a variety of clinically important enzyme inhibitors. One of the most significant therapeutic applications of this class is the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes.

PARP enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway, specifically in the repair of single-strand breaks (SSBs). By inhibiting PARP, the repair of these SSBs is prevented, leading to the accumulation of DNA damage. In cancer cells with pre-existing defects in homologous recombination (HR) repair (e.g., those with BRCA1/2 mutations), this accumulation of unrepaired DNA damage leads to cell death through a process known as synthetic lethality. This makes PARP inhibitors a targeted and effective therapy for certain types of cancers.

Potential Therapeutic Target: PARP1

Based on the activity of structurally related pyridine carboxamides, a primary potential therapeutic target for this compound is PARP1 .

Mechanism of Action: Catalytic Inhibition and PARP Trapping

Pyridine carboxamide-based PARP inhibitors function through two primary mechanisms:

-

Catalytic Inhibition: The carboxamide moiety mimics the nicotinamide portion of the NAD+ cofactor, competitively binding to the catalytic domain of PARP and preventing the synthesis of poly(ADP-ribose) (PAR) chains. This abrogates the recruitment of downstream DNA repair factors.

-

PARP Trapping: The inhibitor binding to the PARP enzyme stabilizes the PARP-DNA complex, preventing the auto-modification and release of PARP from the site of DNA damage. This "trapped" complex is a cytotoxic lesion that can further disrupt DNA replication and repair.

Quantitative Data for Representative Pyridine Carboxamide PARP Inhibitors

The following table summarizes key quantitative data for well-characterized pyridine carboxamide PARP inhibitors. This data is representative of the type of information that would be generated for a novel compound like this compound during its preclinical development.

| Compound (Example) | Target | Assay Type | IC50 (nM) | Ki (nM) | Cell Line (for cellular assays) |

| Olaparib | PARP1 | Enzyme Inhibition | 1.2 | <1 | - |

| Olaparib | PARP2 | Enzyme Inhibition | 0.8 | <1 | - |

| Olaparib | Whole Cell | PARP Activity | 10 | - | HeLa |

| Niraparib | PARP1 | Enzyme Inhibition | 3.8 | - | - |

| Niraparib | PARP2 | Enzyme Inhibition | 2.1 | - | - |

| Rucaparib | PARP1 | Enzyme Inhibition | 1.4 | - | - |

Data presented are aggregated from various public sources and are intended for illustrative purposes.

Experimental Protocols

The following are representative, detailed methodologies for key experiments used to characterize a potential PARP inhibitor.

Protocol 1: PARP1 Enzyme Inhibition Assay (Biochemical)

Objective: To determine the in vitro inhibitory activity of a test compound against purified PARP1 enzyme.

Materials:

-

Recombinant human PARP1 enzyme

-

Histone H1 (as a PARP substrate)

-

Biotinylated NAD+

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA)

-

Activated DNA (e.g., calf thymus DNA treated with DNase I)

-

Streptavidin-coated microplates

-

HRP-conjugated anti-PAR antibody

-

TMB substrate

-

Stop solution (e.g., 1 M H2SO4)

-

Test compound (e.g., this compound)

Procedure:

-

Coat a 96-well streptavidin plate with histone H1.

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a separate plate, add the assay buffer, activated DNA, recombinant PARP1 enzyme, and the test compound dilutions. Incubate for 15 minutes at room temperature.

-

Initiate the PARP reaction by adding biotinylated NAD+. Incubate for 60 minutes at room temperature.

-

Transfer the reaction mixture to the histone-coated plate. Incubate for 60 minutes to allow the biotinylated PAR-histone complex to bind.

-

Wash the plate to remove unbound reagents.

-

Add HRP-conjugated anti-PAR antibody and incubate for 60 minutes.

-

Wash the plate and add TMB substrate.

-

Stop the reaction with the stop solution and read the absorbance at 450 nm.

-

Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of the test compound.

Protocol 2: Cellular PARP Inhibition Assay (Whole Cell)

Objective: To measure the ability of a test compound to inhibit PARP activity within intact cells.

Materials:

-

Cancer cell line (e.g., HeLa or a BRCA-deficient line)

-

Cell culture medium and supplements

-

DNA damaging agent (e.g., H2O2 or MMS)

-

Lysis buffer

-

Anti-PAR antibody

-

Secondary antibody conjugated to a fluorescent dye

-

Microplate reader or high-content imager

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound for 1-2 hours.

-

Induce DNA damage by adding a fixed concentration of H2O2 for 15 minutes.

-

Wash the cells and fix them with paraformaldehyde.

-

Permeabilize the cells with a detergent-based buffer (e.g., Triton X-100).

-

Block non-specific antibody binding with a blocking buffer (e.g., BSA in PBS).

-

Incubate with a primary antibody against PAR.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Image the plate using a high-content imager and quantify the fluorescence intensity per cell.

-

Calculate the EC50 value based on the reduction in PAR signal.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the PARP signaling pathway and a typical drug discovery workflow for a PARP inhibitor.

Caption: The PARP1 signaling pathway in response to DNA single-strand breaks and the point of inhibition by pyridine carboxamides.

Caption: A generalized workflow for the discovery and development of a targeted therapeutic, such as a PARP inhibitor.

Conclusion

While specific therapeutic targets for this compound are not documented in public literature, its chemical structure strongly suggests that it may function as a PARP inhibitor. The information presented in this guide, using PARP inhibition as a representative mechanism, outlines the potential therapeutic rationale, key quantitative metrics, and standard experimental protocols that would be applied to characterize this and other novel pyridine carboxamides. Further research and publication are required to elucidate the specific biological activities and therapeutic potential of this compound.

The Ascendancy of Pyridine-2-Carboxamide Derivatives: A Journey from Obscurity to Therapeutic Prominence

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine-2-carboxamide scaffold, a heterocyclic aromatic amide, has emerged from relative obscurity to become a cornerstone in modern medicinal chemistry. Its unique structural features, including a planar aromatic ring, a hydrogen bond donor-acceptor amide linkage, and a nitrogen atom capable of metal chelation and hydrogen bonding, bestow upon its derivatives a remarkable versatility to interact with a wide array of biological targets. This guide provides a comprehensive overview of the discovery, history, and diverse therapeutic applications of pyridine-2-carboxamide derivatives, supplemented with detailed experimental protocols, quantitative data, and pathway visualizations to serve as a valuable resource for the scientific community.

Discovery and History: A Tale of Gradual Unveiling

While the precise moment of the first synthesis of the parent molecule, picolinamide (pyridine-2-carboxamide), is not readily found in widely available scientific literature, its journey into therapeutic relevance has been a gradual one, marked by the progressive discovery of the diverse biological activities of its derivatives. Early investigations into pyridine chemistry likely led to the synthesis of picolinamide as a fundamental building block. However, it was the subsequent exploration of substituted pyridine-2-carboxamides that unlocked their therapeutic potential.

The history of these derivatives is not one of a single breakthrough discovery but rather a testament to the power of scaffold-based drug design. Over the decades, researchers have systematically modified the pyridine ring and the carboxamide group to modulate potency, selectivity, and pharmacokinetic properties, leading to the identification of compounds with a wide spectrum of biological activities.

Therapeutic Applications: A Multifaceted Scaffold

Pyridine-2-carboxamide derivatives have demonstrated significant therapeutic potential across a range of diseases, including infectious diseases, cancer, and inflammatory conditions.

Antifungal Activity

A significant class of pyridine-2-carboxamide derivatives exhibits potent antifungal activity, primarily through the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain. Boscalid, a commercial fungicide, is a prominent example of a pyridine-2-carboxamide derivative targeting SDH. Another identified mechanism of antifungal action for some picolinamide derivatives is the inhibition of Sec14p, a phosphatidylinositol/phosphatidylcholine transfer protein crucial for fungal cell viability.

Antibacterial Activity

Recent studies have highlighted the potent and selective activity of certain picolinamide derivatives against Clostridioides difficile, a major cause of antibiotic-associated diarrhea. This selectivity is a crucial advantage, as it minimizes disruption to the normal gut microbiota. The structure-activity relationship studies have demonstrated that substitution at the 2 and 4 positions of the picolinamide core can impart this desired selectivity.

Anticancer Activity: Targeting HPK1

A promising and extensively researched application of pyridine-2-carboxamide derivatives is in cancer immunotherapy as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). HPK1 is a negative regulator of T-cell activation, and its inhibition by these derivatives can enhance the anti-tumor immune response.

Anti-malarial Activity

Several pyridine derivatives, including those with the carboxamide functionality, have been investigated for their anti-malarial properties. These compounds have shown inhibitory activity against the parasite Plasmodium falciparum, including chloroquine-resistant strains.

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for representative pyridine-2-carboxamide derivatives from various studies.

Table 1: Antifungal Activity of Pyridine-2-Carboxamide Derivatives

| Compound | Target Organism | IC50 / MIC | Reference |

| Boscalid | Botrytis cinerea | - | [Commercial Fungicide] |

| Picolinamide Analogues | Saccharomyces cerevisiae | Varies | [1] |

| Nicotinamide Derivatives | Botrytis cinerea | Good in vivo activity | [2] |

Table 2: Antibacterial Activity of Picolinamide Derivatives against C. difficile

| Compound | MIC (µg/mL) | Selectivity vs. MRSA | Reference |

| 87 | 0.125 | >1000-fold | [3] |

| Isonicotinamide 4 | - | Equally active | [3] |

Table 3: Anticancer Activity of HPK1 Inhibitors

| Compound | HPK1 IC50 (nM) | Cellular Activity | Reference |

| Compound 19 | <1 | Potent |

Table 4: Anti-malarial Activity of Pyridine Derivatives

| Compound | P. falciparum RKL9 IC50 (µM) | In vivo Inhibition (%) | Reference |

| 2g | 0.0402 | 91 | |

| 2a | - | 90 | |

| 2h | - | 80 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of pyridine-2-carboxamide derivatives, as cited in the literature.

General Synthesis of N-Aryl Pyridine-2-Carboxamides

A common method for the synthesis of N-aryl pyridine-2-carboxamides involves the coupling of picolinic acid with an appropriate aniline derivative.

Protocol:

-

Activation of Picolinic Acid: Picolinic acid is converted to its more reactive acid chloride by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The reaction is typically carried out in an inert solvent like dichloromethane (DCM) or toluene.

-

Amide Coupling: The resulting picolinoyl chloride is then reacted with the desired aniline derivative in the presence of a base, such as triethylamine (TEA) or pyridine, to neutralize the HCl generated during the reaction. The reaction is usually performed at room temperature or with gentle heating.

-

Work-up and Purification: The reaction mixture is washed with aqueous solutions to remove excess reagents and byproducts. The organic layer is then dried, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization or column chromatography on silica gel.

Caption: General workflow for the synthesis of N-aryl pyridine-2-carboxamides.

Synthesis of Pyridine-2,6-dicarboxamide Derivatives

Symmetrical pyridine-2,6-dicarboxamides can be synthesized from pyridine-2,6-dicarboxylic acid.

Protocol:

-

Formation of Diacyl Chloride: Pyridine-2,6-dicarboxylic acid is treated with an excess of a chlorinating agent (e.g., thionyl chloride) to form the corresponding diacyl chloride.

-

Amidation: The diacyl chloride is then reacted with two equivalents of the desired amine to yield the symmetrical dicarboxamide.

-

Purification: The product is isolated and purified using standard techniques such as filtration and recrystallization.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of pyridine-2-carboxamide derivatives stem from their ability to interact with specific molecular targets and modulate key signaling pathways.

Inhibition of HPK1 in Cancer Immunotherapy

Pyridine-2-carboxamide-based HPK1 inhibitors function by blocking the kinase activity of HPK1, which is a negative regulator of T-cell receptor (TCR) signaling. Inhibition of HPK1 leads to enhanced T-cell activation, proliferation, and cytokine production, thereby promoting an anti-tumor immune response.

Caption: Simplified signaling pathway of HPK1 inhibition by pyridine-2-carboxamide derivatives.

Antifungal Mechanism of Action

As previously mentioned, a primary antifungal mechanism is the inhibition of succinate dehydrogenase (SDH) in the mitochondrial respiratory chain, leading to a disruption of cellular energy production and ultimately fungal cell death.

Caption: Mechanism of action for antifungal pyridine-2-carboxamide derivatives targeting SDH.

Conclusion and Future Perspectives

The pyridine-2-carboxamide scaffold has proven to be a remarkably fruitful starting point for the discovery of new therapeutic agents. Its journey from a simple heterocyclic building block to the core of numerous biologically active compounds underscores the power of medicinal chemistry in optimizing molecular interactions. The diverse range of applications, from agriculture to oncology, highlights the adaptability of this scaffold.

Future research in this area will likely focus on several key aspects:

-

Exploration of New Biological Targets: The inherent versatility of the pyridine-2-carboxamide scaffold suggests that it may interact with a wider range of biological targets than is currently known. High-throughput screening and computational modeling could unveil novel applications.

-

Development of More Selective Inhibitors: For applications such as cancer therapy, enhancing the selectivity of inhibitors for their target kinase over other kinases is crucial to minimize off-target effects and improve safety profiles.

-

Overcoming Drug Resistance: As with any antimicrobial or anticancer agent, the development of resistance is a significant concern. The design of new pyridine-2-carboxamide derivatives that can overcome existing resistance mechanisms will be a critical area of research.

-

Advancements in Synthesis: The development of more efficient, cost-effective, and environmentally friendly synthetic routes will be essential for the large-scale production of these valuable compounds.

References

An In-depth Technical Guide to 5-hydroxy-N-methylpyridine-2-carboxamide Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-hydroxy-N-methylpyridine-2-carboxamide and its analogs, focusing on their synthesis, potential biological activities, and structure-activity relationships (SAR). The information presented herein is curated for researchers and professionals engaged in drug discovery and development.

Introduction

Pyridine-2-carboxamide derivatives, also known as picolinamides, represent a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a hydroxyl group at the 5-position and a methylamide at the 2-position of the pyridine ring creates the core structure of this compound. This scaffold holds potential for modulation of various biological targets due to its hydrogen bonding capabilities, potential for metal chelation, and structural similarity to other biologically active picolinamides. This guide explores the synthetic strategies, summarizes the available biological data of analogous structures, and provides detailed experimental methodologies to facilitate further research and development in this area.

Synthesis and Characterization

While a direct, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established methods for analogous picolinamides. A potential synthetic pathway is outlined below.

Proposed Synthetic Pathway

A feasible approach involves the synthesis of 3-hydroxy-N-methyl-picolinamide, which can be adapted for the 5-hydroxy isomer. The synthesis could start from a commercially available 5-hydroxypyridine-2-carboxylic acid, which is then coupled with methylamine.

Experimental Protocol: Amide Coupling

This generalized protocol is based on standard amide bond formation reactions.

-

Activation of the Carboxylic Acid: To a solution of 5-hydroxypyridine-2-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add a coupling agent such as thionyl chloride or carbonyldiimidazole (1.1 equivalents) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours until the activation is complete (monitoring by TLC is recommended).

-

Amidation: In a separate flask, dissolve methylamine hydrochloride (1.5 equivalents) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (2 equivalents) in the same anhydrous solvent.

-

Cool the amine solution to 0 °C and add the activated carboxylic acid solution dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Biological Activity and Mechanism of Action

Direct biological data for this compound is limited. However, by examining structurally related picolinamide and benzamide derivatives, we can infer potential therapeutic applications and mechanisms of action.

Potential Therapeutic Areas:

-

Antibacterial Activity: Picolinamide derivatives have shown potent and selective activity against Clostridioides difficile. The core scaffold is believed to be crucial for its antibacterial properties.

-

Cholinesterase Inhibition: Benzamide and picolinamide derivatives containing a dimethylamine side chain have been evaluated as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, suggesting potential applications in Alzheimer's disease.[1][2][3][4]

-

Anti-inflammatory Activity: Given that other heterocyclic compounds inhibit pro-inflammatory cytokines, it is plausible that this compound derivatives could act as inhibitors of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Hypothesized Signaling Pathway: Inhibition of TNF-α and IL-6

A potential mechanism of anti-inflammatory action could involve the inhibition of the NF-κB signaling pathway, a key regulator of pro-inflammatory cytokine production.

Structure-Activity Relationship (SAR) Studies

SAR studies on related benzamide and picolinamide derivatives provide valuable insights into the structural requirements for biological activity.

Table 1: SAR of Picolinamide and Benzamide Analogs as Acetylcholinesterase Inhibitors [1][2][3][4]

| Compound ID | Core Scaffold | R1 Position | R2 | IC50 (AChE) µM |

| 7a | Picolinamide | 4-OH | H | 2.49 |

| 7b | Picolinamide | 4-OH | 2-Cl | 5.83 |

| 7c | Picolinamide | 4-OH | 3-Cl | 4.21 |

| 7d | Picolinamide | 4-OH | 4-Cl | 3.15 |

| 4a | Benzamide | 4-OH | H | >100 |

Data extracted from analogous series to illustrate general trends.

From the limited data on analogous series, it can be inferred that:

-

The picolinamide core appears to be more potent than the benzamide core for acetylcholinesterase inhibition.[1][2][3][4]

-

The position of substituents on the N-phenyl ring significantly influences activity.

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a common method for assessing AChE inhibitory activity.

Protocol:

-

Prepare solutions of acetylcholinesterase, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and acetylthiocholine iodide (ATCI) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

In a 96-well plate, add the enzyme solution and different concentrations of the test compound. Incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

-

Initiate the reaction by adding DTNB and ATCI to each well.

-

Immediately measure the change in absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

-

The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

-

The IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

TNF-α and IL-6 Inhibition Assay in Macrophages

This protocol outlines a general procedure for evaluating the anti-inflammatory effects of compounds on cultured macrophages.

Protocol:

-

Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media and conditions.

-

Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.

-

Stimulation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) to induce the production of TNF-α and IL-6.

-

Incubation: Incubate the plates for a specified period (e.g., 24 hours).

-

Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of cytokine inhibition for each compound concentration relative to the LPS-stimulated control. Determine the IC50 values.

Conclusion

This compound and its analogs represent a promising scaffold for the development of novel therapeutic agents. Based on the analysis of related structures, these compounds may possess antibacterial, cholinesterase inhibitory, and anti-inflammatory properties. The synthetic routes and experimental protocols provided in this guide offer a foundation for further investigation into the medicinal chemistry and pharmacology of this compound class. Future research should focus on the definitive synthesis and biological evaluation of this compound to validate these hypotheses and explore its full therapeutic potential.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

Spectroscopic and Synthetic Profile of 5-hydroxy-N-methylpyridine-2-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data Analysis

Due to the limited availability of direct spectroscopic data for 5-hydroxy-N-methylpyridine-2-carboxamide, this section presents data for closely related compounds to predict and understand its spectral characteristics. The presented data serves as a reference for researchers synthesizing or analyzing this molecule.

Table 1: ¹H NMR Spectroscopic Data of Related Pyridine Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| Pyridine-2-carboxamide | CDCl₃ | 8.58 (d, J=4.5 Hz, 1H), 8.21 (d, J=7.8 Hz, 1H), 7.86 (t, J=7.7 Hz, 1H), 7.45 (t, J=6.3 Hz, 1H), 6.7 (br s, 1H), 7.9 (br s, 1H)[1] |

| 5-Ethyl-2-methylpyridine | CDCl₃ | 8.32 (d, J=2.1 Hz, 1H), 7.38 (dd, J=7.9, 2.1 Hz, 1H), 7.05 (d, J=7.9 Hz, 1H), 2.58 (q, J=7.6 Hz, 2H), 2.50 (s, 3H), 1.21 (t, J=7.6 Hz, 3H)[2] |

| N1-Methyl-2-pyridone-5-carboxamide | - | Identified in urine extracts of coffee drinkers[3] |

Table 2: ¹³C NMR Spectroscopic Data of Related Pyridine Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| 2-Methylpyridine | CDCl₃ | Data available, but specific shifts not listed in the snippet |

| 5-Ethyl-2-methylpyridine | CDCl₃ | 155.6, 148.7, 136.3, 136.0, 123.0, 25.8, 24.0, 15.6[2] |

| Pyridine | Various | Data available, but specific shifts not listed in the snippet[4] |

Table 3: Mass Spectrometry (MS) and Infrared (IR) Spectroscopy Data of Related Pyridine Derivatives

| Compound | MS (m/z) | IR (cm⁻¹) |

| Methyl 5-hydroxypyridine-2-carboxylate | [M+H]⁺: 154.1[5] | Not available |

| N1-Methyl-2-pyridone-5-carboxamide | Molecular Weight: 152.15[6] | Not available |

| Pyridine-2-carboxamide | Molecular Ion: 122[7] | Data available, but specific peaks not listed in the snippet[7] |

| 2-Hydroxy-5-methylpyridine | Molecular Ion: 109[8] | FTIR and ATR-IR data available[8] |

Proposed Synthesis of this compound

While a specific protocol for the synthesis of this compound is not detailed in the provided search results, a plausible synthetic route can be devised based on established methodologies for the synthesis of related pyridine carboxamides. The following proposed experimental protocol is adapted from general procedures for the amidation of pyridine carboxylic acids.

Experimental Protocol: Synthesis via Amidation of 5-Hydroxypyridine-2-carboxylic acid

Materials:

-

5-Hydroxypyridine-2-carboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Methylamine (solution in THF or as a gas)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Activation of the Carboxylic Acid: To a solution of 5-hydroxypyridine-2-carboxylic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF. Cool the mixture to 0 °C in an ice bath. Add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise. Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2 hours, or until the reaction is complete (monitored by TLC).

-

Amidation: In a separate flask, cool a solution of methylamine (2.5 eq) in THF to 0 °C. Slowly add the freshly prepared acyl chloride solution from step 1 to the methylamine solution. Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 3-4 hours.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer and extract the aqueous layer with DCM (3 x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product, this compound.

Visualizations

The following diagrams illustrate the proposed synthetic workflow and the logical relationship of the spectroscopic methods used for characterization.

Caption: Proposed synthesis workflow for this compound.

Caption: Logical relationship of spectroscopic methods for structural elucidation.

References

- 1. PYRIDINE-2-CARBOXAMIDE(1452-77-3) 1H NMR spectrum [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. Identification of N1-methyl-2-pyridone-5-carboxamide and N1-methyl-4-pyridone-5-carboxamide as components in urine extracts of individuals consuming coffee - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 5-HYDROXY-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER | 30766-12-2 [chemicalbook.com]

- 6. N1-Methyl-2-pyridone-5-carboxamide | C7H8N2O2 | CID 69698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PYRIDINE-2-CARBOXAMIDE(1452-77-3) IR Spectrum [m.chemicalbook.com]

- 8. 2-Hydroxy-5-methylpyridine | C6H7NO | CID 70482 - PubChem [pubchem.ncbi.nlm.nih.gov]

In Vitro Screening of 5-hydroxy-N-methylpyridine-2-carboxamide: A Technical Guide

Disclaimer: Publicly available in vitro screening data specifically for 5-hydroxy-N-methylpyridine-2-carboxamide is limited. This guide is therefore based on established methodologies and data from structurally analogous pyridine carboxamide derivatives to provide a comprehensive framework for researchers, scientists, and drug development professionals.

This technical guide outlines a comprehensive approach to the in vitro screening of this compound and related compounds. It provides a summary of potential biological activities based on similar molecules, detailed experimental protocols for key assays, and visual representations of experimental workflows and relevant signaling pathways.

Data Presentation: Bioactivity of Structurally Related Pyridine Carboxamide Derivatives

The following tables summarize quantitative data from in vitro studies on various pyridine carboxamide derivatives, offering insights into the potential bioactivity of this compound.

Table 1: Anticancer and Cytotoxic Activity of Pyridine Carboxamide Analogs

| Compound/Derivative | Cell Line | Assay Type | IC50 (µM) | Reference |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (Compound 19) | HCT-116 (Colon Carcinoma) | Not Specified | 5.3 | [1] |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (Compound 21) | HCT-116 (Colon Carcinoma) | Not Specified | 4.9 | [1] |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (Compound 18) | HCT-116 (Colon Carcinoma) | Not Specified | 3.3 | [1] |

| N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide (Compound 29) | HepG2 (Hepatocellular Carcinoma) | Not Specified | Selective Cytotoxicity | [2] |

| N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide (Compound 29) | SK-OV-3 (Ovarian Cancer) | Not Specified | Selective Cytotoxicity | [2] |

| N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide (Compound 29) | PC-3 (Prostate Cancer) | Not Specified | Selective Cytotoxicity | [2] |

Table 2: Antimicrobial and Enzyme Inhibitory Activity of Pyridine Carboxamide Analogs

| Compound/Derivative | Target | Assay Type | IC50 (µM) | Reference |

| 5-chloropyridine-2 yl-methylene hydrazine carbothioamide (Rx-6) | Urease | Enzyme Inhibition | 1.07 | [3] |

| pyridine 2-yl-methylene hydrazine carboxamide (Rx-7) | Urease | Enzyme Inhibition | 2.18 | [3] |

| 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide (3f) | Botrytis cinerea Succinate Dehydrogenase (SDH) | Enzyme Inhibition | 17.3 | [4] |

| Carboxamide-linked pyridopyrrolopyrimidines (Compound 25 and 29) | SARS-CoV-2 Mpro | Enzyme Inhibition | Low micromolar | [5][6] |

| MMV687254 (a pyridine carboxamide derivative) | Mycobacterium tuberculosis | Growth Inhibition | Not Specified (Bacteriostatic) | [7][8] |

Experimental Protocols

Detailed methodologies for key in vitro screening assays are provided below. These protocols are generalized and may require optimization for the specific compound and biological system under investigation.

Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the effect of a compound on cell proliferation and health.[9][10]

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Materials:

-

Target cell line(s)

-

Complete cell culture medium

-

96-well plates

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of the test compound in complete culture medium.

-

Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with the same concentration of the solvent).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.

-

Materials:

-

Target cell line(s)

-

Complete cell culture medium

-

96-well plates

-

This compound (dissolved in a suitable solvent)

-

Trichloroacetic acid (TCA), cold

-

SRB solution (0.4% w/v in 1% acetic acid)

-

Tris base solution (10 mM)

-

Microplate reader

-

-

Protocol:

-

Follow steps 1-4 of the MTT assay protocol.

-

Fix the cells by gently adding 50 µL of cold TCA to each well and incubate for 1 hour at 4°C.

-

Wash the plates five times with water and allow them to air dry.

-

Add 100 µL of SRB solution to each well and incubate at room temperature for 10-30 minutes.

-

Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

-

Measure the absorbance at a wavelength of 510 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

Enzyme Inhibition Assay

This type of assay is crucial for identifying and characterizing compounds that act as enzyme inhibitors.

-

Materials:

-

Target enzyme

-

Enzyme-specific substrate

-

This compound

-

Assay buffer

-

Detection reagent (specific to the enzyme reaction, e.g., a fluorescent or colorimetric probe)

-

96- or 384-well plates

-

Microplate reader

-

-

Protocol:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a multi-well plate, add the target enzyme and the test compound at various concentrations. Include a positive control (known inhibitor) and a negative control (vehicle).

-

Incubate the enzyme and compound mixture for a predetermined time to allow for binding.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress by measuring the signal from the detection reagent at specific time points using a microplate reader.

-

Calculate the rate of the enzymatic reaction for each compound concentration.

-

Determine the percentage of inhibition relative to the negative control and calculate the IC50 value.

-

Receptor Binding Assay

These assays are used to determine the ability of a compound to bind to a specific receptor. Radioligand binding assays are a common format.[11][12]

-

Materials:

-

Source of receptor (e.g., cell membranes, purified receptor)

-

Radiolabeled ligand specific for the receptor

-

This compound (unlabeled competitor)

-

Binding buffer

-

Filter plates (e.g., glass fiber)

-

Scintillation cocktail

-

Scintillation counter

-

-

Protocol:

-

Prepare serial dilutions of the unlabeled test compound.

-

In a multi-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and the varying concentrations of the test compound.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Separate the bound from the free radioligand by rapid filtration through the filter plates.

-

Wash the filters with cold binding buffer to remove non-specifically bound radioligand.

-

Add scintillation cocktail to the filters and measure the radioactivity using a scintillation counter.

-

Plot the amount of bound radioligand as a function of the unlabeled competitor concentration to determine the IC50 or Ki value.

-

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the in vitro screening of a novel compound like this compound.

Potential Signaling Pathway

Given that many pyridine carboxamide derivatives exhibit anticancer properties, a plausible mechanism of action could involve the inhibition of key signaling pathways that regulate cell growth and survival, such as the PI3K/Akt pathway.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors [jstage.jst.go.jp]

- 5. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. moleculardevices.com [moleculardevices.com]

- 10. lifesciences.danaher.com [lifesciences.danaher.com]

- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Cytotoxic Landscape of Pyridine Carboxamides: A Technical Guide to Preliminary Studies

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide addresses the request for information on the preliminary cytotoxicity of 5-hydroxy-N-methylpyridine-2-carboxamide. Extensive literature searches did not yield specific cytotoxicity data for this exact compound. Therefore, this document provides a comprehensive overview based on publicly available data for structurally related pyridine carboxamide derivatives. The experimental protocols, data presentation, and potential mechanisms of action are synthesized from studies on similar molecules to serve as a valuable resource for designing and interpreting cytotoxicity studies for novel compounds in this class.

Introduction

Pyridine carboxamides are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These activities include potential applications as anticancer agents, urease inhibitors, and modulators of various signaling pathways. A critical initial step in the evaluation of any new chemical entity for therapeutic potential is the assessment of its cytotoxicity. This guide outlines the key experimental approaches and data interpretation for preliminary cytotoxicity studies of pyridine carboxamide derivatives, using data from related compounds as a surrogate for this compound.

Experimental Protocols

The following sections detail standardized protocols for assessing the cytotoxic effects of a test compound. These are based on methodologies reported in studies of similar pyridine carboxamide derivatives.

Cell Lines and Culture

A panel of human cancer cell lines is typically employed to assess the breadth and selectivity of a compound's cytotoxic activity. Commonly used cell lines for initial screening include:

-

A549 (non-small cell lung cancer)

-

PC-3 (prostate cancer)

-

MCF-7 (breast cancer)

-

HCT-116 (colorectal cancer)

-

Caco-2 (colorectal adenocarcinoma)[1]

-

HeLa (cervical cancer)

-